

In-depth Technical Guide: PF-562271 Hydrochloride and Angiogenesis Inhibition

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Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B1679705

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key regulator of signaling pathways that control cell proliferation, migration, and survival, all of which are integral to angiogenesis. **PF-562271 hydrochloride** is a potent and selective ATP-competitive inhibitor of FAK. This technical guide provides a comprehensive overview of PF-562271's role in angiogenesis inhibition, detailing its mechanism of action, quantitative efficacy, and relevant experimental protocols. Diagrams illustrating key signaling pathways and experimental workflows are included to facilitate understanding.

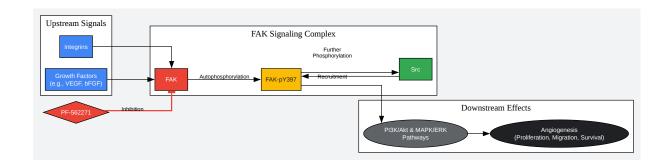
Introduction to PF-562271 Hydrochloride and FAK

PF-562271 hydrochloride is an orally bioavailable small molecule that acts as a reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a crucial mediator of signals from the extracellular matrix (ECM) and growth factor receptors, playing a pivotal role in endothelial cell functions required for angiogenesis.[3] Upregulation and hyperactivation of FAK are observed in many human cancers and are associated with increased malignancy and invasion.[4] By inhibiting FAK, PF-562271 disrupts downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are essential for endothelial cell proliferation, migration, and survival.[4][5]



Mechanism of Action in Angiogenesis Inhibition

PF-562271 exerts its anti-angiogenic effects by binding to the ATP-binding pocket of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397).[1][6] This autophosphorylation is a critical initial step for FAK activation, as it creates a binding site for Src family kinases. The subsequent FAK/Src complex formation leads to the phosphorylation of downstream targets that promote angiogenic processes. By inhibiting FAK's kinase activity, PF-562271 effectively blocks these signaling events.



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Caption: FAK signaling pathway in angiogenesis and its inhibition by PF-562271.

Quantitative Data

The efficacy of PF-562271 has been quantified in various in vitro and cellular assays.

Table 1: Kinase Inhibition Profile of PF-562271



Target	IC50 (nM)	Selectivity	Reference
FAK	1.5	[1][7][8][9]	
Pyk2	14	~10-fold less potent than FAK	[1][8][9]
Other Kinases	>100-fold selectivity	>100-fold against a broad panel	[1][9]

Table 2: Cellular Anti-Angiogenic Activity of PF-562271

Cell Type	Assay	IC50	Reference
HUVECs	Proliferation	1.118 μM (24h)	[3]
HUVECs	Tube Formation	Significantly inhibited at 1 and 2 μM	[3]
Various Cancer Cell Lines	Migration	Inhibition observed at 0.1 μM	[10][11]
Various Cancer Cell Lines	Invasion	Inhibition observed at 0.1 μM	[10]

Key Experimental Protocols

Detailed methodologies for assessing the anti-angiogenic effects of PF-562271 are provided below.

In Vitro FAK Kinase Assay

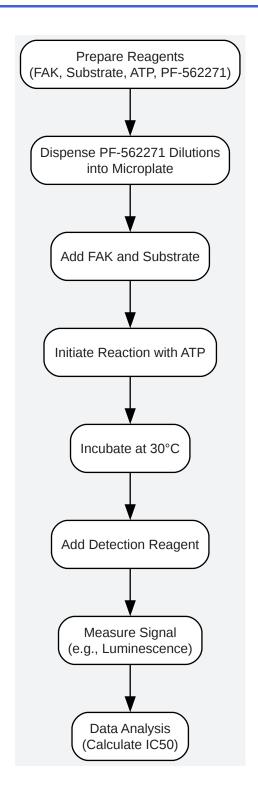
This assay measures the direct inhibitory effect of PF-562271 on FAK's enzymatic activity.

- Principle: Quantifies the transfer of a phosphate group from ATP to a peptide substrate by recombinant FAK. Inhibition is measured by the reduction in substrate phosphorylation.
- Materials:
 - Recombinant FAK enzyme



- Poly(Glu, Tyr) substrate
- ATP
- PF-562271 hydrochloride
- Kinase assay buffer
- Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
- Microplate reader
- Procedure:
 - Prepare serial dilutions of PF-562271.
 - Add FAK enzyme, substrate, and PF-562271 to wells of a microplate.
 - Initiate the reaction by adding ATP.
 - Incubate at 30°C for a defined period (e.g., 60 minutes).
 - Stop the reaction and measure the signal (e.g., luminescence for ATP consumption).
 - Calculate the percent inhibition and determine the IC50 value.





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Caption: Workflow for an in vitro FAK kinase assay.

Endothelial Cell Proliferation Assay (MTT Assay)



This assay determines the effect of PF-562271 on the viability and proliferation of endothelial cells.

- Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
- Materials:
 - Human Umbilical Vein Endothelial Cells (HUVECs)
 - Cell culture medium and supplements
 - PF-562271 hydrochloride
 - MTT solution
 - Solubilization solution (e.g., DMSO)
 - 96-well plates
 - Microplate reader
- Procedure:
 - Seed HUVECs in 96-well plates and allow them to adhere.
 - Treat cells with various concentrations of PF-562271 for a specified duration (e.g., 24-72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours.
 - Remove the medium and dissolve the formazan crystals in DMSO.
 - Measure the absorbance at 570 nm.
 - Calculate cell viability relative to the control and determine the IC50.

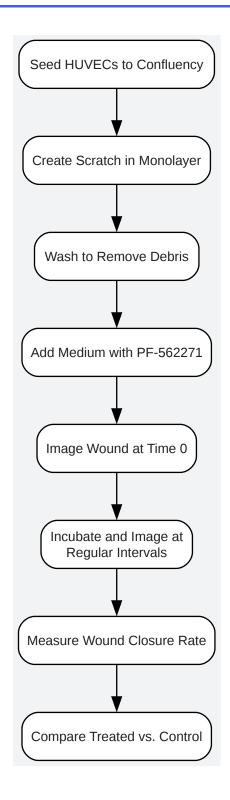


Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of PF-562271 on the directional migration of endothelial cells.

- Principle: A "wound" is created in a confluent monolayer of endothelial cells. The rate of wound closure is monitored over time to quantify cell migration.
- Materials:
 - HUVECs
 - Culture plates
 - Pipette tip or cell scraper
 - PF-562271 hydrochloride
 - Microscope with a camera
- Procedure:
 - Grow HUVECs to a confluent monolayer.
 - Create a linear scratch in the monolayer with a sterile pipette tip.
 - Wash with PBS to remove detached cells.
 - Add medium containing different concentrations of PF-562271.
 - Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).
 - Measure the wound area or width at each time point and calculate the rate of closure.





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Caption: Experimental workflow for a wound healing (scratch) assay.

Endothelial Cell Tube Formation Assay



This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

- Principle: Endothelial cells are seeded on a basement membrane extract (e.g., Matrigel),
 where they differentiate and form a network of tube-like structures.
- Materials:
 - HUVECs
 - Basement membrane extract (e.g., Matrigel)
 - PF-562271 hydrochloride
 - 96-well plates
 - Microscope with a camera
 - Image analysis software
- Procedure:
 - Coat wells of a 96-well plate with basement membrane extract and allow it to solidify.
 - Resuspend HUVECs in medium containing various concentrations of PF-562271.
 - Seed the cells onto the prepared matrix.
 - Incubate for 4-18 hours to allow for tube formation.
 - Capture images of the tube networks.
 - Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops.

Conclusion

PF-562271 hydrochloride is a potent FAK inhibitor with well-documented anti-angiogenic properties. Its ability to disrupt multiple facets of endothelial cell function, including proliferation,



migration, and differentiation into capillary-like structures, highlights the therapeutic potential of targeting FAK in diseases characterized by pathological angiogenesis, such as cancer. The experimental protocols outlined in this guide provide a standardized framework for the preclinical evaluation of FAK inhibitors in the context of angiogenesis research and drug development.

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